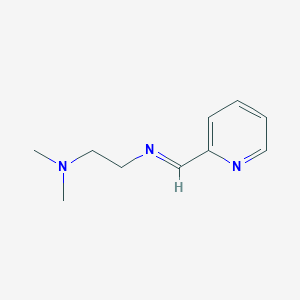

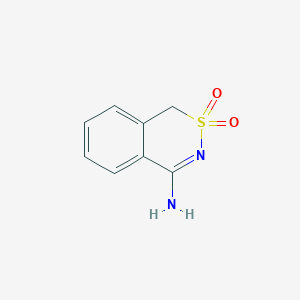

4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione

Overview

Description

Synthesis Analysis

The compound “4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione” was synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150 °C . A series of pyrimido benzothiazole-based azo dyes were obtained by the coupling of carbocyclic amine-based diazonium chloride with the compound .Chemical Reactions Analysis

The compound “this compound” was used as a reactant in the synthesis of a series of pyrimido benzothiazole-based azo dyes . The reaction involved the coupling of carbocyclic amine-based diazonium chloride with the compound .Mechanism of Action

The exact mechanism of action of 4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive glutamate release can lead to excitotoxicity and neuronal damage. Riluzole has been shown to reduce glutamate release and enhance glutamate uptake, thereby reducing excitotoxicity and neuronal damage.

Biochemical and Physiological Effects:

Riluzole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate release and enhance glutamate uptake, as mentioned above. It has also been shown to reduce oxidative stress and inflammation, and to modulate ion channels and neurotransmitter receptors. Riluzole has been shown to cross the blood-brain barrier and to have a half-life of approximately 12 hours.

Advantages and Limitations for Lab Experiments

Riluzole has a number of advantages for lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have a wide range of potential therapeutic effects in neurological disorders. However, there are also some limitations to the use of 4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione in lab experiments. It can be toxic at high concentrations and can interfere with other cellular processes. It also has a relatively short half-life, which can make it difficult to maintain consistent drug levels over time.

Future Directions

There are a number of future directions for the study of 4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione. One area of research is the development of more potent and selective this compound analogs that can target specific subtypes of glutamate receptors. Another area of research is the investigation of this compound's potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

Riluzole has been extensively studied for its potential therapeutic effects in neurological disorders such as ALS, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In ALS, 4-Imino-3,4-dihydro-1H-2$L^{6},3-benzothiazine-2,2-dione has been shown to prolong survival and delay the need for tracheostomy. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.

properties

IUPAC Name |

2,2-dioxo-1H-2λ6,3-benzothiazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8-7-4-2-1-3-6(7)5-13(11,12)10-8/h1-4H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKQLEFWTSOVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277289 | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27350-16-9 | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27350-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

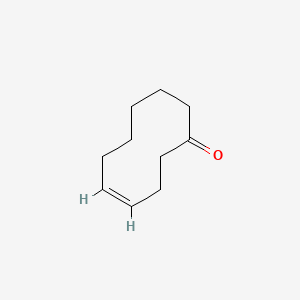

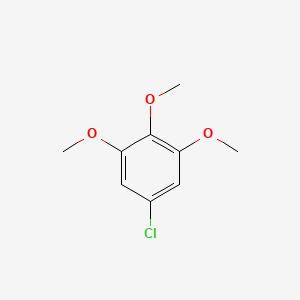

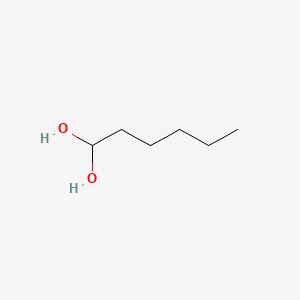

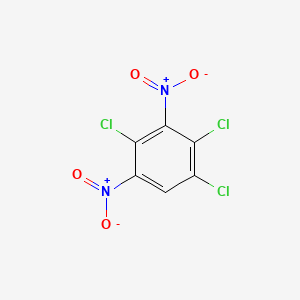

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)